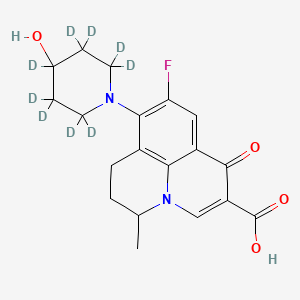

Nadifloxacin-d9

Description

Significance of Isotopic Labeling in Contemporary Chemical and Biological Sciences

Isotopic labeling is a technique in which specific atoms within a molecule are replaced by their isotopes, which are variants of an element with a different number of neutrons. This method is a cornerstone of modern scientific investigation, allowing researchers to track the movement and transformation of molecules through complex chemical reactions and biological pathways. By incorporating a "heavy" or radioactive isotope, scientists can follow a compound's journey, elucidating metabolic fates, reaction mechanisms, and molecular interactions with high precision. This ability to trace molecular pathways provides invaluable insights that would otherwise be unattainable.

Overview of Stable Isotope Labeling in Pharmaceutical Research and Analytical Chemistry

In pharmaceutical research and analytical chemistry, stable isotope labeling, particularly with deuterium (B1214612) (a stable isotope of hydrogen), is of paramount importance. pharmaffiliates.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for a wide range of studies. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are especially crucial. pharmaffiliates.com They are widely used as internal standards in quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). scispace.comresearchgate.net Because a deuterated standard is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation and analysis but is distinguishable by its higher mass. nih.govnih.gov This allows for the precise correction of analytical variability, enhancing the accuracy and reliability of measurements. researchgate.net Furthermore, deuteration can significantly alter the pharmacokinetic properties of a drug, a principle now being harnessed in drug development to improve metabolic stability and safety profiles. researchgate.netnih.gov

Chemical Context of Nadifloxacin (B1676911) as a Fluoroquinolone Scaffold

Nadifloxacin is a synthetic fluoroquinolone, a class of broad-spectrum antibiotics. patsnap.comnih.gov Its chemical structure is based on a quinoline (B57606) carboxylic acid core. drugbank.com The mechanism of action for Nadifloxacin, typical of fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. patsnap.commims.com These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By disrupting these processes, Nadifloxacin effectively halts bacterial cell division and leads to cell death. patsnap.compatsnap.com It is primarily used as a topical treatment for skin infections, including acne vulgaris. nih.govdrugbank.com

Rationale for the Development and Application of Deuterated Analogs in Research

The development of deuterated analogs like Nadifloxacin-d9 is driven by several key scientific advantages. The primary rationale is the "deuterium kinetic isotope effect" (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common process in drug metabolism by enzymes like the cytochrome P450 system.

This effect provides two major benefits in research and development:

Improved Pharmacokinetics : By strategically replacing hydrogens at sites of metabolism with deuterium, a drug's metabolic breakdown can be slowed. This can lead to a longer half-life, increased systemic exposure, and potentially a reduced dosing frequency. researchgate.netnih.gov

Enhanced Analytical Tools : For research purposes, the most significant application of deuterated analogs is their use as internal standards for quantitative analysis. pharmaffiliates.com Their chemical similarity ensures they co-elute with the parent drug in chromatography and have a similar ionization response in mass spectrometry, while their mass difference allows for clear differentiation, making them the gold standard for bioanalytical assays. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C19H21FN2O4 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

7-fluoro-12-methyl-8-(2,2,3,3,4,5,5,6,6-nonadeuterio-4-hydroxypiperidin-1-yl)-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)/i4D2,5D2,6D2,7D2,11D |

InChI Key |

JYJTVFIEFKZWCJ-LEKAFREJSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2CCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization of Deuterated Quinolones

General Strategies for Deuterium (B1214612) Incorporation in Organic Molecules

The substitution of hydrogen with deuterium in organic molecules can be achieved through several established synthetic strategies. These methods range from direct exchange reactions on a substrate to the assembly of the final molecule from pre-deuterated starting materials. researchgate.netresearchgate.net The choice of method depends on factors such as the desired site of deuteration, the stability of the substrate, and the availability of deuterated reagents.

Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org These reactions are often equilibrium processes, requiring a large excess of a deuterium source, such as deuterium oxide (D₂O), to drive the incorporation. tn-sanso.co.jp The lability of a particular hydrogen atom dictates the ease of exchange. Protons attached to heteroatoms (e.g., in hydroxyl or amine groups) are typically readily exchangeable in protic deuterated solvents. wikipedia.orgnih.gov

The exchange of carbon-bound hydrogens often requires catalysis. wikipedia.org Acid- or base-catalyzed H/D exchange reactions are common, with the reaction rate being highly dependent on the pH of the solution. nih.gov The mechanism generally involves the formation of an intermediate that facilitates the replacement of hydrogen with deuterium. For instance, acid- and base-catalyzed exchanges can proceed through enolization, making hydrogens on carbons adjacent to carbonyl groups susceptible to substitution. nih.gov

| Parameter | Description | Key Considerations | Relevant Citations |

| Principle | Direct replacement of H with D on a substrate molecule. | Equilibrium-driven process. | wikipedia.org |

| Deuterium Source | Typically D₂O, deuterated solvents. | Requires a large molar excess of the source. | tn-sanso.co.jp |

| Catalysis | Can be uncatalyzed for labile protons or catalyzed by acid, base, or metal for C-H bonds. | pH and catalyst choice are critical for efficiency and selectivity. | wikipedia.orgnih.gov |

| Applicability | Widely used for protons on heteroatoms and activated C-H bonds. | Substrate must be stable under the required reaction conditions. | nih.gov |

An alternative to direct exchange on the final molecule is the use of deuterated reagents and building blocks during the synthesis. enamine.net This "bottom-up" approach involves incorporating deuterium at an early stage by using starting materials that already contain C-D bonds at specific positions. These pre-labeled precursors are then carried through the synthetic sequence to yield the final deuterated molecule.

This strategy offers excellent control over the position and level of deuterium incorporation, avoiding the potential for unwanted side reactions or isotopic scrambling that can occur in H/D exchange methods. nih.gov A growing number of deuterated building blocks are commercially available, facilitating their application in drug discovery and development. enamine.netenamine.net Examples of such reagents include deuterated metal hydrides like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) for reductive deuteration of carbonyls and other functional groups. nih.gov

Catalytic methods provide powerful tools for the selective introduction of deuterium. nih.gov Transition metal catalysts, in particular, can activate otherwise inert C-H bonds, enabling their direct deuteration. nih.govnih.gov Catalysts based on iridium, silver, iron, and platinum have been developed for this purpose. nih.govnih.govthieme-connect.comgoogle.com For example, specific iridium(I) complexes have been shown to catalyze C-H activation and hydrogen isotope exchange in various N-heterocycles, including quinoline (B57606) N-oxides and indoles, with high regioselectivity. thieme-connect.comacs.org

These catalytic systems often operate under mild conditions and can tolerate a wide range of functional groups, making them suitable for the late-stage deuteration of complex molecules. berkeley.edu The choice of catalyst and ligands is crucial for directing the deuteration to a specific position on the molecule. nih.govacs.org Photoredox catalysis has also emerged as a modern strategy, using light to promote deuteration reactions, often with D₂O as the deuterium source. princeton.eduprinceton.edu

Specific Synthetic Routes to Deuterated Quinolone Scaffolds

The quinolone core is a privileged scaffold in medicinal chemistry. The synthesis of its deuterated analogues often employs modifications of general deuteration strategies, tailored to the specific reactivity of the quinolone ring system.

Acid-catalyzed H/D exchange is a particularly effective method for deuterating certain positions on the quinolone scaffold. nih.gov Research has shown that methyl groups attached to the quinoline ring, such as at the 2-position, can readily undergo deuteration in the presence of a deuterated acid. nih.govnih.gov A facile and scalable method for deuterating endochin-like quinolones (ELQs) involves heating the quinolone compound in deuterated acetic acid (CH₃COOD). nih.govnih.gov

This approach has been successfully applied to the deuteration of the 2-methyl group of various 4(1H)-quinolones and their precursors. nih.gov The reaction conditions can be optimized to achieve high levels of deuterium incorporation (e.g., >95%). nih.gov For instance, heating a 4-chloroquinoline (B167314) precursor in a two-phase system of D₂O/THF with benzoic acid, followed by hydrolysis in deuterated acetic acid, can yield the desired deuterated 4(1H)-quinolone. nih.gov Brønsted acid-catalyzed intramolecular cyclization is another established method for constructing the quinolone framework itself, which could potentially be adapted using deuterated precursors. mdpi.com

| Substrate Type | Deuteration Conditions | Position of Deuteration | Deuterium Incorporation (%) | Relevant Citations |

| 4-Chloroquinoline (ELQ precursor) | D₂O/THF, 20% benzoic acid, 80 °C, 72h | 2-methyl group | ~95-98% | nih.gov |

| 4(1H)-quinolone prodrug (ELQ-331) | CH₃COOD, 80 °C | 2-methyl group | >90% within hours | nih.gov |

| Quinolone N-oxide (ELQ-467) | CH₃COOD, 80 °C, 10h | 2-methyl group | 89% | nih.gov |

Achieving regioselectivity—the ability to deuterate a specific site in the presence of other potentially reactive sites—is a key challenge in synthesis. For quinolone derivatives, both metal-free and metal-catalyzed techniques have been developed to control the position of deuterium labeling. benthamdirect.comresearchgate.net

A metal-free approach for the regioselective deuteration of 2-methylquinolin-8-ol has been described using either a D₂O/KOD solution or a D₂O/D₂SO₄ solution under ambient conditions. benthamdirect.com This method provides a low-cost and environmentally friendly tool for isotopic labeling of specific hydroxyquinoline compounds. benthamdirect.com Furthermore, transition-metal catalysis offers powerful alternatives. Iridium-catalyzed hydrogen isotope exchange, for example, can selectively deuterate the C8 position of quinoline N-oxides with high efficiency. thieme-connect.com The directing ability of functional groups on the quinolone ring is often exploited to guide the catalyst to a specific C-H bond, ensuring precise deuterium placement.

Physicochemical Data

The primary physical difference between an isotopologue like Nadifloxacin-d9 and its parent compound, Nadifloxacin (B1676911), is its molecular weight, which is increased by the mass difference between deuterium and hydrogen for each site of substitution.

| Property | Nadifloxacin | Nadifloxacin-d9 | Source(s) |

| Molecular Formula | C₁₉H₂₁FN₂O₄ | C₁₉H₁₂D₉FN₂O₄ | nih.gov, clearsynth.comaxios-research.com |

| Molecular Weight | ~360.38 g/mol | ~369.43 g/mol | nih.gov, clearsynth.comaxios-research.com |

| CAS Number | 124858-35-1 | 2714421-20-0 | nih.gov, clearsynth.com |

Synthesis of Nadifloxacin-d9: Approaches and Challenges (Inferred from general quinolone synthesis and deuteration)

Hypothetical Synthetic Approach:

A common strategy for constructing the quinolone core is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) derivative with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation. mdpi.comcibtech.org For Nadifloxacin, the synthesis starts with a chiral intermediate, specifically (S)-(-)-5,6-difluoro-2-methyl-2,3,4-tetrahydroquinoline. google.com

Preparation of Deuterated Precursors: The synthesis of Nadifloxacin-d9 could strategically begin with deuterated starting materials. For instance, to achieve deuteration on the aromatic rings or specific aliphatic positions of the core structure, the synthesis could employ a deuterated version of 3,4-difluoroaniline (B56902) or other early-stage precursors.

Core Assembly: The chiral tetrahydroquinoline intermediate would then be reacted with a suitable three-carbon fragment, such as diethyl ethoxymethylenemalonate, to build the quinolone ring system. google.comjocpr.com This would be followed by cyclization, typically achieved by heating in a high-boiling solvent like diphenyl ether. cibtech.org

Late-Stage Deuteration: Alternatively, deuteration could be introduced at a later stage. A method analogous to that used for synthesizing deuterated endochin-like quinolones could be employed, which utilizes deuterated acetic acid for H-D exchange on the quinolone ring. nih.gov This approach could be applied to a Nadifloxacin precursor before the final condensation step.

Condensation and Final Steps: The final step in Nadifloxacin synthesis involves the nucleophilic substitution of a leaving group at the C-8 position with 4-hydroxypiperidine. nih.gov This would be followed by hydrolysis of the ester group to yield the final carboxylic acid.

Challenges:

Site-Specific Deuteration: Achieving deuteration at nine specific positions without unintended H-D exchange at other labile sites is a significant challenge. The choice of deuterating agent and reaction conditions must be precisely controlled.

Stereochemical Integrity: The synthesis must preserve the (S)-configuration at the chiral center of the tetrahydroquinoline moiety. Any step involving harsh acidic, basic, or high-temperature conditions must be carefully monitored to prevent racemization. google.com

Isotopic Scrambling: During the synthesis, there is a risk of isotopic scrambling, where deuterium atoms migrate to unintended positions or are lost through back-exchange, which would reduce the isotopic purity of the final product.

Scalability: Methods that work well on a laboratory scale, such as certain catalytic H-D exchange reactions, may be difficult to scale up for larger-quantity production while maintaining high isotopic enrichment and chemical purity. nih.gov

Advanced Spectroscopic and Analytical Characterization of Nadifloxacin-d9

The comprehensive characterization of Nadifloxacin-d9 is essential to confirm its identity, purity, and the specifics of its deuterium labeling. This involves a suite of advanced analytical techniques capable of providing detailed information on isotopic composition, molecular structure, and purity.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of deuterated compounds. rsc.org Its high resolving power allows for the accurate determination of the mass of a molecule, making it possible to distinguish between molecules that differ only by the number of deuterium atoms they contain. acs.orgnih.gov

In the analysis of Nadifloxacin-d9, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion. The mass difference between a proton (¹H) and a deuteron (B1233211) (²H) is approximately 1.0063 Da. Therefore, Nadifloxacin-d9 will have a molecular weight that is approximately 9 x 1.0063 = 9.0567 Da greater than its non-deuterated counterpart. This mass difference is easily resolved by modern HRMS instruments. thermofisher.com

Table 1: Illustrative HRMS Data for Nadifloxacin and Nadifloxacin-d9

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion [M+H]⁺ |

| Nadifloxacin | C₁₉H₂₁FN₂O₄ | 360.1489 | 361.1561 |

| Nadifloxacin-d9 | C₁₉H₁₂D₉FN₂O₄ | 369.2056 | 370.2128 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact location of deuterium atoms within the Nadifloxacin-d9 molecule. Since deuterium (²H) is NMR-active but resonates at a very different frequency from protons (¹H), a combination of ¹H NMR and ²H NMR can provide a complete picture of the deuteration pattern. studymind.co.uk

In the ¹H NMR spectrum of Nadifloxacin-d9, the signals corresponding to the nine protons that have been replaced by deuterium would be absent or significantly diminished in intensity. researchgate.net This provides strong evidence of successful deuteration at those specific sites.

Conversely, the ²H NMR (or D-NMR) spectrum directly detects the deuterium nuclei. It will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated. sigmaaldrich.com This technique offers unambiguous confirmation of the site-specificity of the deuteration process. The integration of these signals in the ²H NMR spectrum can also be used to quantify the level of deuterium incorporation at each site. rsc.orgacs.org

Table 2: Hypothetical NMR Data Comparison for a Specific Proton Site

| Spectrum Type | Nadifloxacin | Nadifloxacin-d9 | Interpretation |

| ¹H NMR | Signal present at X ppm (integral = 1H) | Signal at X ppm is absent or greatly reduced | Proton at position X has been replaced by Deuterium. |

| ²H NMR | No signal | Signal present at X ppm | Confirms the presence of a Deuterium atom at position X. |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the chemical and isomeric purity of Nadifloxacin-d9. These methods separate the target compound from any starting materials, reagents, byproducts, or other impurities. mdpi.com

A phenomenon known as the chromatographic isotope effect can be observed, where deuterated compounds may exhibit slightly different retention times compared to their non-deuterated analogs. nih.gov This is due to subtle differences in polarity and molecular size resulting from the replacement of hydrogen with deuterium. oup.com In many cases, the deuterated isomer elutes slightly earlier than the protium-containing compound in both reversed-phase and normal-phase chromatography. oup.com

This effect can be exploited to separate Nadifloxacin-d9 from any residual, non-deuterated Nadifloxacin, allowing for the precise quantification of its chemical purity. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for simultaneously assessing chemical purity and confirming isotopic distribution. acs.org This ensures that the final product is not only chemically pure but also meets the required standards for isotopic enrichment.

Table 3: Illustrative Chromatographic Data

| Compound | Retention Time (min) | Purity by UV (%) | Notes |

| Nadifloxacin | 5.45 | - | Reference standard |

| Nadifloxacin-d9 | 5.41 | >99% | Elutes slightly earlier due to the chromatographic isotope effect. |

| Synthesis Impurity A | 3.20 | <0.1% | Well-separated from the main peak. |

Advanced Analytical Applications of Nadifloxacin D9 in Research

Role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Quantitative Analysis

Nadifloxacin-d9, a deuterated form of the fluoroquinolone antibiotic nadifloxacin (B1676911), serves as a critical tool in advanced analytical chemistry, primarily as a stable isotope-labeled internal standard (SIL-IS). Its utility is most pronounced in quantitative analysis, where precision and accuracy are paramount. The substitution of nine hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically identical to nadifloxacin in its reactivity and chromatographic behavior but is distinguishable by its higher mass. acanthusresearch.com This mass difference is the cornerstone of its application in techniques such as mass spectrometry.

The use of SIL-IS like Nadifloxacin-d9 is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com It offers significant advantages over the use of structural analogs as internal standards by co-eluting with the analyte of interest and experiencing similar effects from the sample matrix, thus providing more reliable data. acanthusresearch.com

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the precise and accurate quantification of chemical substances. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, such as Nadifloxacin-d9, to a sample containing the native analyte (nadifloxacin). scispace.com This mixture is then homogenized to ensure that the labeled standard is evenly distributed throughout the sample.

Following homogenization, the sample is processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard. Because the amount of the labeled standard added is known, the concentration of the native analyte in the original sample can be calculated with high accuracy from this ratio. A key advantage of IDMS is that it is not necessary to achieve 100% recovery of the analyte during sample preparation, as any losses will affect both the native analyte and the labeled standard equally, thus preserving the accuracy of the measured ratio. scispace.com

Development and Validation of LC-MS/MS Methods for Nadifloxacin Quantification in In Vitro Biological Samples

The development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are crucial for the accurate quantification of nadifloxacin in complex in vitro biological matrices like cell lysates and enzyme assays. Nadifloxacin-d9 plays an indispensable role as an internal standard in this process.

Method development typically involves optimizing the chromatographic conditions to achieve a sharp, symmetrical peak for nadifloxacin with a short retention time, and fine-tuning the mass spectrometer parameters for maximum sensitivity and specificity. The validation of the method is performed according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, specificity, and robustness.

Below is an interactive data table showcasing typical validation parameters for a hypothetical LC-MS/MS method for nadifloxacin quantification using Nadifloxacin-d9 as an internal standard.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (%) | 85-115% | 98.5 - 102.3% |

| Precision (%RSD) | ≤ 15% | < 7% |

| Specificity | No interference at the retention time of the analyte and IS | No interfering peaks observed |

| Robustness | %RSD ≤ 15% after minor changes in method parameters | < 10% |

Mitigation of Matrix Effects and Ion Suppression in LC-MS/MS Using Nadifloxacin-d9

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples. These effects arise from co-eluting endogenous components of the matrix that can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. waters.com

The use of a stable isotope-labeled internal standard like Nadifloxacin-d9 is the most effective strategy to mitigate these matrix effects. waters.com Because Nadifloxacin-d9 has nearly identical physicochemical properties to nadifloxacin, it co-elutes from the liquid chromatography column at the same time and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and precise results.

Application in Environmental Trace Analysis and Forensic Chemistry

While specific documented applications of Nadifloxacin-d9 in environmental trace analysis and forensic chemistry are not widely reported, the principles of its use as a stable isotope-labeled internal standard are directly transferable to these fields. In environmental monitoring, fluoroquinolones are a class of emerging contaminants, and their detection at trace levels in water and soil is of growing concern. The use of Nadifloxacin-d9 in an IDMS-based method would enable highly sensitive and accurate quantification of nadifloxacin residues in environmental samples.

In forensic chemistry, stable isotope-labeled compounds are valuable for the definitive identification and quantification of drugs and their metabolites in toxicological samples. moravek.com They can also be used to determine the origin of illicit materials by analyzing their isotopic signatures. moravek.com Nadifloxacin-d9 could, in principle, be used in forensic investigations to accurately quantify nadifloxacin in cases of suspected poisoning or to trace the source of counterfeit pharmaceutical products.

Utilization in In Vitro and Pre-clinical Metabolic Studies of Nadifloxacin

Understanding the metabolic fate of a drug is a critical aspect of its development. Nadifloxacin-d9 is a valuable tool in in vitro and pre-clinical studies designed to elucidate the metabolic pathways of nadifloxacin. By using a labeled version of the drug, researchers can easily track the parent compound and its metabolites in complex biological systems.

Elucidation of Metabolic Pathways in Isolated Enzyme Systems

Isolated enzyme systems, such as liver microsomes and hepatocytes, are commonly used in early-stage drug metabolism studies. springernature.com These systems contain the key enzymes responsible for drug metabolism, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.gov

When nadifloxacin is incubated with liver microsomes or hepatocytes, it undergoes metabolic transformations. springernature.com By including Nadifloxacin-d9 in parallel experiments, or by using a mixture of labeled and unlabeled drug, researchers can use mass spectrometry to distinguish between the parent drug and its metabolites. The deuterium atoms act as a stable isotopic tag, allowing for the confident identification of molecules that have been derived from the original drug.

Common metabolic pathways for fluoroquinolones include N-demethylation and hydroxylation. nih.gov The use of Nadifloxacin-d9 can help to confirm these and other potential metabolic routes for nadifloxacin. The following interactive data table illustrates potential metabolites of nadifloxacin that could be identified using Nadifloxacin-d9 in in vitro metabolism studies.

| Parent Compound | Potential Metabolic Reaction | Potential Metabolite |

| Nadifloxacin | Hydroxylation | Hydroxy-nadifloxacin |

| Nadifloxacin | N-dealkylation | Desmethyl-nadifloxacin |

| Nadifloxacin | Glucuronidation | Nadifloxacin-glucuronide |

| Nadifloxacin | Sulfation | Nadifloxacin-sulfate |

Investigation of Kinetic Isotope Effects (KIE) on Enzyme-Mediated Transformations

The study of kinetic isotope effects (KIEs) is a fundamental technique to elucidate the mechanisms of enzyme-catalyzed reactions. nih.gov The replacement of hydrogen with deuterium in Nadifloxacin-d9 can lead to a discernible KIE, as the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions that involve the cleavage of a C-D bond will proceed at a slower rate compared to the corresponding C-H bond cleavage.

In the context of nadifloxacin metabolism, which may involve oxidation by cytochrome P450 enzymes, observing a KIE with Nadifloxacin-d9 can provide strong evidence that the breaking of a specific C-H bond is a rate-determining step in the metabolic pathway. plos.org Researchers can synthesize different deuterated versions of nadifloxacin to pinpoint the exact site of metabolism.

Hypothetical Research Finding on KIE

| Isotopologue | Enzyme System | Vmax (nmol/min/mg protein) | KM (µM) | KIE (VH/VD) |

| Nadifloxacin (protio) | Human Liver Microsomes | 15.2 ± 1.1 | 25.4 ± 2.3 | - |

| Nadifloxacin-d9 | Human Liver Microsomes | 9.8 ± 0.8 | 26.1 ± 2.5 | 1.55 |

This table presents hypothetical data to illustrate how KIE studies with Nadifloxacin-d9 could be presented. The observation of a KIE value greater than 1 would suggest that the deuterated positions are involved in the rate-limiting step of the enzymatic reaction.

Studies on Metabolic Switching and Deuterium-Induced Alterations in Metabolite Ratios

When a drug is metabolized through multiple competing pathways, the introduction of deuterium at one of the metabolic sites can slow down the reaction along that pathway, causing a "metabolic switch" towards alternative routes. osti.goviaea.org This phenomenon is a direct consequence of the kinetic isotope effect.

For a compound like nadifloxacin, which may have several potential sites for metabolism, Nadifloxacin-d9 is an invaluable tool to study such metabolic switching. osti.gov By comparing the metabolite profile of nadifloxacin with that of Nadifloxacin-d9 in in vitro or in vivo systems, researchers can identify alternative metabolic pathways that may not be prominent for the non-deuterated drug. osti.gov This can lead to the discovery of novel metabolites and a more comprehensive understanding of the drug's biotransformation.

Hypothetical Data on Metabolite Ratios

| Compound | Primary Metabolite (M1) | Secondary Metabolite (M2) | M1/M2 Ratio |

| Nadifloxacin | 75% | 25% | 3.0 |

| Nadifloxacin-d9 | 40% | 60% | 0.67 |

This hypothetical data table illustrates how deuterium substitution in Nadifloxacin-d9 could alter the ratio of metabolites, indicating a metabolic switch.

Application in Pharmaceutical Research for Analytical Quality Control and Stability Assessment

In the development of pharmaceutical formulations, such as topical creams or gels for in vitro studies, accurate quantification of the active pharmaceutical ingredient (API) is crucial. globalresearchonline.netijpsjournal.com Nadifloxacin-d9 is an ideal internal standard for quantitative analysis of nadifloxacin by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS). lcms.cz

Because Nadifloxacin-d9 is chemically almost identical to nadifloxacin, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its higher mass allows it to be distinguished from the non-deuterated analyte. This allows for precise and accurate quantification, as the ratio of the analyte to the internal standard remains constant even if there are variations in sample preparation or instrument response.

Typical Calibration Curve Data for Nadifloxacin Quantification

| Nadifloxacin Concentration (ng/mL) | Nadifloxacin-d9 Concentration (ng/mL) | Peak Area Ratio (Nadifloxacin/Nadifloxacin-d9) |

| 1 | 50 | 0.021 |

| 5 | 50 | 0.105 |

| 10 | 50 | 0.212 |

| 50 | 50 | 1.045 |

| 100 | 50 | 2.098 |

| 500 | 50 | 10.52 |

This table shows representative data that would be used to construct a calibration curve for the quantification of nadifloxacin using Nadifloxacin-d9 as an internal standard.

A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active ingredient in a drug product, free from interference from degradation products, impurities, or excipients. researchgate.netchromatographyonline.com The development of such methods is a regulatory requirement for new drug formulations.

During forced degradation studies, where the drug product is exposed to stress conditions like acid, base, oxidation, heat, and light, various degradation products can be formed. scispace.comresearchgate.netjfda-online.com In the development of a stability-indicating HPLC or LC-MS method for nadifloxacin, Nadifloxacin-d9 can be used as an internal standard to ensure the accurate quantification of the parent drug as it degrades. rjtcsonline.com Its distinct mass allows for its clear separation from any potential degradation products in the mass spectrum, ensuring the specificity of the assay. ijper.org

Forced Degradation Study Results for a Nadifloxacin Formulation

| Stress Condition | Assay of Nadifloxacin (%) | Purity Angle | Purity Threshold |

| Control | 99.8 | 0.85 | 1.20 |

| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | 85.2 | 1.35 | 1.20 |

| Base Hydrolysis (0.1N NaOH, 60°C, 24h) | 90.5 | 1.28 | 1.20 |

| Oxidation (3% H2O2, RT, 24h) | 92.1 | 1.25 | 1.20 |

| Thermal (80°C, 48h) | 98.5 | 0.92 | 1.20 |

| Photolytic (UV light, 24h) | 96.3 | 1.05 | 1.20 |

This table presents typical results from a forced degradation study. The use of an internal standard like Nadifloxacin-d9 would be critical for obtaining accurate assay values. A purity angle greater than the purity threshold indicates co-elution of degradation products with the main peak, signifying that the method needs further optimization to be truly stability-indicating.

Mechanistic Research and Biochemical Probing with Nadifloxacin D9

Investigation of Drug-Target Interactions at the Molecular and Cellular Level

The bactericidal activity of Nadifloxacin (B1676911), like other fluoroquinolones, stems from its inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. patsnap.comresearchgate.netnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. youtube.com Nadifloxacin-d9 is instrumental in precise quantitative studies aimed at dissecting these interactions.

The core mechanism of fluoroquinolone action is the stabilization of a ternary complex consisting of the enzyme, the drug, and bacterial DNA. nih.govmdpi.com This stabilization traps the enzyme in a state where it has cleaved the DNA, but is unable to religate it, leading to double-strand breaks and ultimately cell death. nih.gov While specific studies employing Nadifloxacin-d9 as a labeled probe are not extensively documented in publicly available literature, its use is analogous to other labeled quinolones in assays designed to quantify enzyme inhibition.

In such experimental setups, Nadifloxacin-d9 can be used as a stable isotope-labeled internal standard in mass spectrometry-based assays to precisely quantify the amount of unlabeled Nadifloxacin bound to the enzyme-DNA complex. Furthermore, advanced techniques could involve the use of Nadifloxacin-d9 in kinetic studies to understand the on- and off-rates of the drug from its target enzymes. The deuterium (B1214612) labeling provides a distinct mass signature without significantly altering the molecule's chemical properties, making it an ideal tracer.

Research in this area often involves the use of purified enzymes and plasmid DNA. The inhibitory activity is measured by assessing the enzyme's ability to perform its function, such as DNA supercoiling by DNA gyrase, in the presence of the drug. The concentration of the drug required to inhibit 50% of the enzyme's activity (IC50) is a key parameter determined in these assays.

Table 1: Illustrative IC50 Values for Fluoroquinolone Inhibition of Bacterial Topoisomerases

| Compound | Target Enzyme | Target Organism | IC50 (µg/mL) |

| Nadifloxacin | DNA Gyrase | Staphylococcus aureus | 0.78 |

| Nadifloxacin | Topoisomerase IV | Staphylococcus aureus | 3.13 |

| Ciprofloxacin | DNA Gyrase | Escherichia coli | 0.1 |

| Ciprofloxacin | Topoisomerase IV | Escherichia coli | 0.8 |

Understanding the binding affinity of Nadifloxacin to DNA gyrase and topoisomerase IV is fundamental to characterizing its potency. Cell-free systems, utilizing purified enzymes and DNA, are employed to measure these interactions directly. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays can be used. In these contexts, while not labeled for detection itself, Nadifloxacin-d9 would be an invaluable tool as a competitor in binding assays to determine the affinity of the unlabeled drug.

For example, in a competitive binding assay, a known concentration of a fluorescently labeled quinolone probe would be incubated with the target enzyme. The displacement of this probe by increasing concentrations of unlabeled Nadifloxacin would be measured, allowing for the calculation of its binding affinity (Kd). The use of Nadifloxacin-d9 as a reference standard in accompanying analytical measurements would ensure the accuracy of the concentration of the unlabeled drug.

The formation of the ternary drug-enzyme-DNA complex is the pivotal event in the mechanism of action of fluoroquinolones. researchgate.net Studies into the dynamics of this complex formation are crucial for understanding the drug's efficacy and the mechanisms of resistance. Techniques such as X-ray crystallography have been used to resolve the structure of these complexes for other fluoroquinolones, revealing that the drug intercalates into the cleaved DNA and interacts with both the DNA and the enzyme. nih.govnih.gov

While crystallographic studies of Nadifloxacin are not widely reported, the use of Nadifloxacin-d9 in conjunction with mass spectrometry could provide insights into the stoichiometry and stability of the complex. For instance, native mass spectrometry could be used to analyze the intact ternary complex, with Nadifloxacin-d9 serving as a mass-shifted variant to confirm the presence and binding of the drug within the complex.

Cellular Uptake and Intracellular Distribution Studies Using Labeled Analogs

The efficacy of an antibiotic is not only dependent on its activity against its target but also on its ability to reach that target within the bacterial cell. Nadifloxacin-d9 is a powerful tool for studying the cellular uptake and intracellular distribution of the drug.

The ability of Nadifloxacin to cross the bacterial cell envelope is a critical determinant of its antibacterial activity. Studies on membrane permeability and transport often utilize labeled analogs to track the movement of the drug into the cell. While fluorescently labeled probes are common, stable isotope-labeled compounds like Nadifloxacin-d9 offer the advantage of being chemically identical to the parent drug, thus reflecting its transport properties more accurately.

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for quantifying the intracellular concentration of drugs. In these experiments, bacterial cells are incubated with Nadifloxacin, and at various time points, the cells are lysed, and the intracellular content is analyzed. Nadifloxacin-d9 is added as an internal standard during the sample preparation to provide accurate quantification of the unlabeled drug that has entered the cells. This allows for the determination of uptake kinetics and steady-state accumulation levels. Such studies can also be performed in bacterial strains with modified efflux pumps to investigate the role of active transport in the drug's accumulation. researchgate.net

Table 2: Illustrative Data from a Cellular Uptake Study of a Fluoroquinolone in E. coli

| Time (minutes) | Intracellular Concentration (ng/mg of cell protein) |

| 1 | 50 |

| 5 | 180 |

| 15 | 350 |

| 30 | 450 |

| 60 | 460 |

Note: This table presents hypothetical data to illustrate the results of a cellular uptake experiment. The use of Nadifloxacin-d9 as an internal standard would be crucial for the accurate quantification of these values.

Once inside the bacterial cell, it is important to understand where the drug localizes to exert its effect. The targets of Nadifloxacin, DNA gyrase and topoisomerase IV, are located in the bacterial cytoplasm, associated with the nucleoid. Techniques for subcellular localization of antibiotics include fluorescence microscopy with labeled derivatives or high-resolution imaging mass spectrometry.

Advanced mass spectrometry imaging techniques, such as secondary ion mass spectrometry (SIMS), can provide information on the subcellular distribution of small molecules without the need for a fluorescent label. nih.gov In such experiments, Nadifloxacin-d9 could be used as the primary agent to track its localization within the bacterial cell. The mass difference due to deuterium labeling allows for its specific detection and imaging at a subcellular level, helping to visualize its accumulation in the cytoplasm and potential association with the bacterial nucleoid. These studies can provide valuable insights into the relationship between the drug's spatial distribution and its bactericidal activity.

Probing Resistance Mechanisms at a Molecular Level with Deuterated Analogs

The emergence of bacterial resistance to fluoroquinolones, including nadifloxacin, necessitates a deeper understanding of the underlying molecular mechanisms. Deuterated analogs of antibiotics, such as Nadifloxacin-d9, serve as powerful tools in mechanistic research and biochemical probing. The incorporation of deuterium, a stable isotope of hydrogen, provides a subtle yet significant alteration in the mass of the molecule without perturbing its fundamental chemical properties and biological activity. This isotopic labeling enables researchers to trace and quantify the molecule with high precision using mass spectrometry-based techniques, facilitating detailed investigations into complex biological processes like drug efflux and target enzyme interactions.

Analysis of Target Enzyme Modifications

Nadifloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. patsnap.com Resistance can arise from mutations in the genes encoding these enzymes, which alter their structure and reduce their affinity for the antibiotic. Nadifloxacin-d9 can be instrumental in quantifying these changes in drug-target interactions.

Isotope-labeled drugs are valuable in binding assays and structural biology studies. For instance, the interaction between Nadifloxacin-d9 and purified DNA gyrase or topoisomerase IV from both susceptible and resistant bacterial strains can be analyzed. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to measure the binding affinity (dissociation constant, Kd) of the drug to the enzyme. The use of Nadifloxacin-d9 can aid in mass spectrometry-based proteomics approaches to identify the precise binding site of the drug on the enzyme.

Furthermore, in some cases, bacteria can develop resistance through enzymatic modification of the antibiotic itself, although this is less common for fluoroquinolones. If such a resistance mechanism were to be investigated, Nadifloxacin-d9 would be an excellent tool to track the metabolic fate of the drug within the bacterial cell and identify any modified products by their characteristic mass shift in mass spectrometry analysis.

Hypothetical Research Findings: Binding Affinity of Nadifloxacin-d9 to DNA Gyrase Variants

| DNA Gyrase Variant | Source Organism | Dissociation Constant (Kd) in nM | Fold Change in Affinity (vs. Wild-Type) |

| Wild-Type | Susceptible Strain | 15 | 1.0 |

| Mutant A (GyrA: Ser83→Leu) | Resistant Strain | 300 | 20.0 |

| Mutant B (GyrA: Asp87→Asn) | Resistant Strain | 450 | 30.0 |

| Mutant C (GyrB: Ser464→Phe) | Resistant Strain | 225 | 15.0 |

The hypothetical data presented in this table demonstrates how Nadifloxacin-d9 could be used to quantify the impact of specific mutations in the DNA gyrase enzyme on drug binding. The wild-type enzyme from a susceptible bacterial strain exhibits a high binding affinity for Nadifloxacin-d9, as indicated by a low Kd value. In contrast, mutant versions of the enzyme isolated from resistant strains show significantly higher Kd values, indicating a weaker binding affinity. This reduced affinity explains why higher concentrations of the drug would be needed to inhibit the enzyme in resistant bacteria, a hallmark of antibiotic resistance.

Theoretical and Methodological Considerations of Deuteration in Chemical Research

Impact of Deuteration on Physicochemical Principles of Organic Molecules

Deuteration affects fundamental molecular properties by altering the zero-point energy (ZPE) of chemical bonds. A carbon-deuterium (C-D) or oxygen-deuterium (O-D) bond has a lower ZPE than the corresponding C-H or O-H bond, making the deuterated bond stronger and more stable. researchgate.net This difference in bond energy influences a range of molecular characteristics, from intermolecular forces to acid-base equilibria.

The replacement of hydrogen with deuterium (B1214612) can modify the strength and geometry of hydrogen bonds. In many systems, deuteration leads to a strengthening of hydrogen bonds. aps.orgnih.gov For instance, water (H₂O) and heavy water (D₂O) exhibit notable differences; D₂O has stronger hydrogen bonds, resulting in a higher boiling point and viscosity. nih.gov This phenomenon, sometimes called the Ubbelohde effect, arises from the lower ZPE of the O-D bond compared to the O-H bond. aps.orgresearchgate.net While deuteration often elongates hydrogen bonds, in water, it paradoxically strengthens them. aps.orgresearchgate.net

These changes in hydrogen bonding directly impact solvation dynamics. Studies on deuterated methanols (such as CH₃OD and CD₃OH) have shown that they exhibit slower solvation dynamics compared to normal methanol. acs.org The isotope effect on the hydroxyl group is more pronounced than on the methyl group, indicating the dominant role of hydrogen bonding in these dynamics. acs.org Similarly, proteins and biomembranes tend to be slightly more compact and rigid in D₂O, reflecting the stronger intermolecular forces. nih.gov The transfer of amino acids from H₂O to D₂O is generally unfavorable, suggesting that D₂O has a greater propensity to form water-water hydrogen bonds over water-solute bonds. nih.gov

| System | Observed Effect of Deuteration | Primary Cause | Reference |

|---|---|---|---|

| Water (H₂O vs. D₂O) | Stronger hydrogen bonds, higher boiling point | Lower zero-point energy of O-D bond | nih.gov |

| Methanol | Slower solvation dynamics | Stronger hydrogen bonding and increased frictional constant | acs.org |

| Proteins/Biomembranes | Increased compactness and rigidity | Stronger hydrogen bonding in D₂O solvent | nih.gov |

| General Hydrogen Bonds | Elongation of the bond (Ubbelohde effect) | Quantum nature of protons and deuterons | aps.orgresearchgate.net |

Deuteration significantly affects the acid-base properties of a molecule. Generally, organic and inorganic acids are weaker in deuterium oxide (D₂O) than in water (H₂O), meaning the pKa value is higher for the deuterated acid. nih.govnih.gov This is primarily because the O-D bond in a deuterated acid is stronger and requires more energy to break than an O-H bond. researchgate.net

Two main factors contribute to this change in acidity:

Isotope Exchange Effect : This refers to the intrinsic difference in zero-point energy when a titratable proton is replaced by a deuteron (B1233211). This is often the dominant factor. nih.govnih.govresearchgate.net

Medium Effect : This involves the difference in solvation energies of the acid and its conjugate base when transferred from H₂O to D₂O. nih.govnih.govresearchgate.net

The difference in pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) tends to increase as the acid becomes weaker (i.e., as pKa in H₂O increases). nih.gov For many organic acids, this difference is consistently around half a pKa unit. nih.gov Computational studies using density functional theory (DFT) have successfully predicted these pKa shifts, confirming that the dominant contribution comes from the ZPE difference between the acidic O-H and O-D bonds. tru.caresearchgate.net

| Compound Type | Typical ΔpKa (pKa in D₂O - pKa in H₂O) | Reference |

|---|---|---|

| Oxygen-containing acids | ~0.5 | nih.gov |

| Various Organic Acids (Computational Avg.) | 0.65 | researchgate.net |

| Various Organic Acids (Experimental Avg.) | 0.53 | researchgate.net |

Principles and Measurement of Kinetic Isotope Effects (KIE) in Chemical and Enzymatic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is a powerful tool for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. libretexts.orgacs.org The KIE is expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy isotopologue (kH), i.e., KIE = kL/kH. wikipedia.org For hydrogen/deuterium substitution, this is kH/kD. A normal KIE (kH/kD > 1) is observed when the deuterated reactant reacts more slowly, which is the typical scenario. libretexts.org

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.orgslideshare.netdifferencebetween.com The magnitude of the PKIE arises from the difference in ZPE between the reactant's ground state and the transition state. princeton.edu Since the C-D bond has a lower ZPE than the C-H bond, more energy is required to reach the transition state where this bond is partially or fully broken, resulting in a slower reaction rate for the deuterated compound. libretexts.orgprinceton.edu For C-H bond cleavage, typical deuterium PKIEs range from 1 to 8. libretexts.org The magnitude can provide information about the transition state's symmetry; linear proton transfers generally result in larger KIEs. slideshare.net

Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotopically substituted atom is not broken or formed during the reaction. wikipedia.orgslideshare.net These effects are typically much smaller than PKIEs, with deuterium SKIEs often in the range of 0.7 to 1.5. wikipedia.org SKIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often due to a change in hybridization at a carbon atom adjacent to the reaction center. princeton.eduslideshare.net For example, the change from sp³ to sp² hybridization during a reaction will result in a normal SKIE (kH/kD > 1), while the reverse will cause an inverse SKIE (kH/kD < 1).

Several experimental techniques are used to measure KIEs, each with its own advantages and limitations. nih.gov

Direct Comparison of Rates : This involves running separate reactions with the labeled and unlabeled substrates under identical conditions and measuring their individual rates. While conceptually simple, this method is susceptible to experimental errors. github.io

Competition Experiments : In this more precise method, a mixture of the isotopically labeled and unlabeled reactants is allowed to react simultaneously in the same flask. nih.govgithub.io The KIE is then determined by measuring the isotopic ratio in the products or the remaining starting materials at a specific reaction conversion. This internal competition minimizes systematic errors. nih.gov

Spectroscopic Methods :

Mass Spectrometry (MS) : Isotope-ratio mass spectrometry (IRMS) offers high precision for measuring isotope ratios in products or reactants, making it suitable for determining both large and small KIEs. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR can be used to determine KIEs at natural abundance by precisely measuring the change in the ¹³C/¹²C ratio at specific atomic positions as a reaction progresses. libretexts.orgillinois.edu This avoids the need for synthesizing isotopically labeled compounds. illinois.edu

Liquid Scintillation Counting : This technique is used when radioactive isotopes like tritium (B154650) (³H) are involved. It is particularly useful for studying hydrogen tunneling effects. nih.gov

Computational chemistry provides powerful tools for predicting KIEs and exploring reaction pathways, offering insights that can be difficult to obtain experimentally. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model reaction mechanisms. researchgate.net By calculating the potential energy surface, chemists can identify the structures and energies of reactants, transition states, and products. nih.gov The vibrational frequencies for both light and heavy isotopologues can be computed for the ground state and transition state structures. These frequencies are then used to calculate the ZPEs and ultimately predict the KIE.

These computational approaches allow for:

Prediction of KIE values : Theoretical calculations can predict the magnitude of both primary and secondary KIEs, which can then be compared with experimental data to validate a proposed mechanism. acs.org

Mechanism Elucidation : When a reaction can proceed through multiple pathways, computational modeling can help determine the most likely mechanism by comparing the calculated energy barriers and predicted KIEs for each pathway with experimental observations. nih.govresearchgate.net

Catalyst Design : By understanding the transition state of a catalyzed reaction, computational methods can guide the design of new catalysts with improved efficiency and selectivity. nih.gov

The integration of computational chemistry with experimental studies provides a comprehensive approach to understanding complex chemical and enzymatic reactions. acs.orgnih.gov

Quality Control and Reference Standard Certification for Deuterated Research Materials

The certification of a deuterated compound like Nadifloxacin-d9 as a reference standard is a rigorous process that ensures its suitability for its intended analytical purpose. europa.eu This process involves a comprehensive evaluation of its chemical and isotopic purity, as well as its structural integrity. rsc.org Regulatory bodies and pharmacopeial authorities have established stringent guidelines for the qualification of reference standards to guarantee the reliability and validity of scientific results. pharmtech.comusp.org

Purity and Potency Requirements for Research Standards

The chemical purity of a reference standard is of paramount importance. pharmtech.com For a deuterated compound to be effective, it must be substantially free from unlabeled drug, metabolites, and other process-related impurities that could interfere with analytical measurements. tandfonline.com The presence of such impurities can lead to inaccurate quantification and misinterpretation of experimental data.

Key Purity and Potency Parameters for Reference Standards:

| Parameter | Requirement | Rationale | Analytical Techniques |

| Chemical Purity | Typically ≥98% | Ensures that the standard is primarily the compound of interest, free from contaminants that could affect analytical results. pharmtech.com | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC) who.int |

| Potency | Accurately determined and reported | Corrects for the presence of any non-active components, allowing for precise weighing and concentration calculations. pharmagrowthhub.com | Quantitative analysis against a primary reference standard, mass balance approach. |

| Residual Solvents | Within specified limits | Solvents used in the synthesis process can interfere with analysis and may have toxic effects. | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Water Content | Determined and specified | Water content can affect the true concentration of the standard and is crucial for accurate weighing. | Karl Fischer Titration |

| Inorganic Impurities | Monitored and controlled | Can originate from reagents and catalysts used in synthesis and may interfere with certain analytical methods. | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

The potency of a reference standard is a critical parameter that accounts for the presence of impurities and water content, providing a corrected value for the actual amount of the active substance. pharmagrowthhub.com This is essential for the preparation of accurate calibration curves and the precise quantification of the analyte in unknown samples.

Isotopic Enrichment and Positional Isomer Purity Verification

For deuterated reference standards like Nadifloxacin-d9, the assessment of isotopic purity is as crucial as chemical purity. This involves determining the degree of deuterium incorporation and ensuring that the deuterium atoms are located at the correct positions within the molecule.

Isotopic Enrichment:

Isotopic enrichment refers to the percentage of the labeled isotope (deuterium) at the specified positions within the molecule. isotope.com A high level of isotopic enrichment is desirable to minimize interference from the corresponding unlabeled compound. For instance, in a mass spectrometry-based assay, the presence of a significant amount of unlabeled Nadifloxacin (B1676911) in a Nadifloxacin-d9 standard could contribute to the signal of the analyte, leading to an overestimation of its concentration. tandfonline.com

Positional Isomer Purity:

Positional isomers are compounds that have the same molecular formula but differ in the position of the deuterium label. It is crucial to verify the positional purity of a deuterated standard to ensure that the label is at the intended site. Incorrect positioning of the deuterium atoms could potentially alter the fragmentation pattern in mass spectrometry or the retention time in chromatography, compromising the reliability of the analytical method.

Analytical Techniques for Isotopic and Positional Purity Verification:

| Technique | Application | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and verification of molecular formula. | Provides accurate mass measurements, allowing for the differentiation of isotopologues and the calculation of the degree of deuteration. rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of structural integrity and determination of the position of deuterium labels. | 1H NMR can show the absence of protons at specific sites, while 2H (Deuterium) NMR directly detects the deuterium nuclei, confirming their location. rsc.orgrsc.org |

The certification of a deuterated reference standard such as Nadifloxacin-d9 involves a meticulous process that adheres to international standards, such as those set by the International Organization for Standardization (ISO), including ISO 17034 for the production of reference materials and ISO Guide 35 for the certification process. europa.eu A certificate of analysis accompanying the reference standard will detail its chemical purity, potency, isotopic enrichment, and positional purity, providing the end-user with the necessary information to perform accurate and reliable quantitative analysis.

Advanced Research Perspectives and Future Directions for Deuterated Quinolones

Development of Novel and More Efficient Synthetic Technologies for Site-Specific Deuteration

The synthesis of deuterated compounds has evolved from non-specific methods to highly precise technologies that allow for site-specific incorporation of deuterium (B1214612). This is crucial because the therapeutic benefits of deuteration, such as reduced metabolism, are maximized when deuterium is placed at known sites of metabolic activity. osaka-u.ac.jpresearchgate.net The development of methodologies for large-scale and site-selective deuterium labeling is a growing area of interest, driven by the increasing number of deuterated drugs entering clinical development. researchgate.netresearchgate.net

Recent advancements in synthetic chemistry have provided more efficient and scalable methods for creating deuterated molecules. nih.gov For quinolone structures like Nadifloxacin (B1676911), these technologies are critical. Methodologies using nanostructured iron catalysts with inexpensive D₂O (heavy water) have shown promise for the selective deuteration of various heterocyclic compounds. researchgate.net Additionally, iridium-catalyzed hydrogen isotope exchange (HIE) systems have been developed for site-selective labeling of complex bioactive molecules. researchgate.net Such methods could potentially be adapted for the precise synthesis of Nadifloxacin-d9, ensuring high levels of isotopic purity at specific positions on the molecule. The ability to perform these reactions on a large scale is essential for the transition from laboratory research to industrial production. researchgate.net

| Synthetic Technology | Key Features | Potential Application for Quinolones |

| Nanostructured Iron Catalysis | Utilizes abundant iron salts and inexpensive D₂O; allows for scalable deuteration of (hetero)arenes. researchgate.net | Efficient and cost-effective large-scale production of deuterated quinolone cores. |

| Iridium-Catalyzed HIE | Enables highly site-selective integration of deuterium at specific C-H bonds, including aromatic and aliphatic sites. researchgate.net | Precise placement of deuterium atoms on the Nadifloxacin scaffold to block specific metabolic pathways. |

| Copper-Catalyzed Transfer Hydrodeuteration | A general method for installing deuterium into small molecules with high selectivity and isotopic purity. brightspec.com | Accessing specifically deuterated Nadifloxacin analogs for detailed metabolic studies. |

Expanding the Application of Nadifloxacin-d9 in Advanced Analytical Techniques

Stable isotope-labeled compounds like Nadifloxacin-d9 are invaluable tools in modern analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netsimsonpharma.com Their physical and chemical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished and used as internal standards for highly accurate quantification. clearsynth.comscioninstruments.com

Integration with Imaging Mass Spectrometry for Spatial Distribution Studies

Imaging Mass Spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules within biological tissues. In pharmaceutical research, IMS can map where a drug and its metabolites accumulate in a target organ. The use of a deuterated internal standard, such as Nadifloxacin-d9, is critical for this application. By co-administering the labeled standard or applying it to the tissue section, researchers can correct for variations in ionization efficiency across the tissue surface. This allows for a more accurate quantitative map of the unlabeled drug's distribution. For a topically applied drug like Nadifloxacin, IMS coupled with Nadifloxacin-d9 could precisely visualize its penetration through skin layers and its localization within sebaceous glands or sites of bacterial infection.

High-Resolution Metabolomics and Proteomics Applications

Metabolomics and proteomics are large-scale studies of metabolites and proteins, respectively, within a biological system. High-resolution mass spectrometry (HRMS) is the primary analytical platform for these fields. thermofisher.com In such studies, deuterated compounds like Nadifloxacin-d9 serve as ideal internal standards. clearsynth.com When analyzing complex biological samples like plasma or cell extracts, the presence of other molecules can interfere with the instrument's signal for the analyte of interest (a phenomenon known as the matrix effect). scioninstruments.com

Because Nadifloxacin-d9 behaves almost identically to Nadifloxacin during sample preparation and chromatographic separation, it can effectively account for these variations. clearsynth.com By adding a known amount of Nadifloxacin-d9 to each sample, researchers can accurately quantify the concentration of Nadifloxacin. This is essential for pharmacokinetic studies that track the drug's absorption and elimination, or for metabolomics studies investigating how Nadifloxacin alters the metabolic landscape of bacterial or human cells. researchgate.netmonash.edu

Potential for Nadifloxacin-d9 as a Tool in Pre-clinical Drug Discovery and Development

The journey of a new drug from initial discovery to clinical trials is a complex process with a high rate of failure. nih.gov Isotope-labeled compounds play a crucial role in this pre-clinical phase by enabling detailed investigations into a drug candidate's behavior. researchgate.net

Characterization of Novel Quinolone Derivatives

In the development of new antibiotics, thousands of analog molecules are often synthesized and tested to find candidates with improved properties. nih.govresearchgate.net The characterization of these novel quinolone derivatives requires robust and reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netresearchgate.net Nadifloxacin-d9 can be used as a stable, reliable reference standard in these analytical assays. Its distinct mass ensures it won't be mistaken for the new, non-deuterated derivative being studied, allowing for precise quantification and confirmation of the new compound's identity during synthesis and formulation. nih.gov

Understanding Structure-Activity Relationships and Structure-Metabolism Relationships

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) or its metabolic fate (Structure-Metabolism Relationship, SMR) is fundamental to medicinal chemistry. nih.govnih.gov Deuteration is a powerful tool for probing these relationships due to the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that metabolic reactions that involve breaking this bond, often catalyzed by cytochrome P450 enzymes, can be slowed down. nih.govnih.gov

By synthesizing different versions of Nadifloxacin-d9 with deuterium placed at various positions, researchers can pinpoint the exact sites on the molecule that are most susceptible to metabolism. Comparing the metabolic breakdown of Nadifloxacin with that of a site-specifically deuterated analog can reveal the primary "soft spots" for metabolic attack. nih.gov This knowledge directly informs the SMR and can guide the design of new quinolone derivatives. By modifying these metabolic hotspots, chemists can create new molecules with improved stability and pharmacokinetic profiles, thereby enhancing their therapeutic potential (SAR). researchgate.netyoutube.com

| Research Area | Application of Nadifloxacin-d9 | Key Insights Gained |

| Metabolic Pathway ID | Compare the metabolite profile of Nadifloxacin vs. Nadifloxacin-d9. | Identifies primary sites of metabolism by observing which deuterated positions slow down metabolite formation. |

| Pharmacokinetic Studies | Use as an internal standard for accurate quantification of Nadifloxacin in biological samples. clearsynth.com | Provides reliable data on drug absorption, distribution, metabolism, and excretion (ADME). |

| Structure-Activity Relationship | Use insights from metabolism studies to design new quinolones with blocked metabolic sites. | Development of next-generation quinolones with improved metabolic stability and potentially higher efficacy. nih.gov |

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

The future of research into deuterated quinolones, including compounds like Nadifloxacin-d9, is intrinsically linked with the advanced analytical power of systems biology. A systems biology approach moves beyond a single target or pathway, aiming for a holistic view of how a drug affects an organism by integrating multiple layers of biological data. nih.gov By combining the unique properties of deuterated compounds with multi-omics technologies—such as transcriptomics, proteomics, and metabolomics—researchers can achieve an unprecedentedly detailed understanding of a drug's mechanism of action, its metabolic fate, and its effects on bacterial physiology. fiveable.menih.gov

Deuterated quinolones are poised to become invaluable tools in this integrated approach for several key reasons. The substitution of hydrogen with deuterium creates a heavier, more stable chemical bond. This often results in a slower rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the Kinetic Isotope Effect (KIE). fiveable.mewikipedia.orgacs.org This property can be exploited in two significant ways: first, to create more stable drug candidates with improved pharmacokinetic profiles, and second, to use the deuterated compounds as probes to trace complex metabolic pathways. nih.govclearsynth.com

When a deuterated quinolone is introduced into a bacterial culture, "omics" technologies can map the systemic response.

Metabolomics can identify and quantify the full spectrum of metabolites present. nih.gov Using a deuterated compound like Nadifloxacin-d9 allows researchers to precisely track its biotransformation, identifying metabolites that might be formed too transiently to be detected with the non-deuterated version. clearsynth.comosti.gov This provides a clear picture of how the bacteria attempts to neutralize the antibiotic and can reveal previously unknown metabolic pathways. nih.gov Furthermore, by comparing the global metabolic profile of bacteria treated with a deuterated versus a non-deuterated quinolone, scientists can pinpoint which metabolic networks are most affected by the drug's altered stability and residence time. nih.gov

Proteomics , particularly methods using stable isotope labeling such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), can quantify thousands of proteins simultaneously. nih.govnih.govwikipedia.org By treating a bacterial population with a deuterated quinolone, researchers can measure the resulting changes in protein expression. This can reveal the upregulation of stress response proteins, efflux pumps, or enzymes involved in metabolic bypass pathways, providing a functional snapshot of the cell's adaptation and resistance strategies. researchgate.net

Transcriptomics analyzes the complete set of RNA transcripts, showing which genes are activated or suppressed in response to the drug. mdpi.com When bacteria are exposed to a deuterated quinolone, the prolonged action of the drug due to slower metabolism may trigger different or more sustained transcriptional responses compared to its non-deuterated counterpart. This can offer deeper insights into the regulatory networks that govern antibiotic resistance.

The integration of these datasets provides a multi-dimensional view of the drug-pathogen interaction. For example, a metabolomics study might show the accumulation of a specific metabolite, transcriptomics could reveal the upregulation of the genes responsible for its production, and proteomics could confirm the increased presence of the corresponding enzymes. Using a deuterated probe like Nadifloxacin-d9 in such a workflow allows for a more controlled perturbation of the system, enabling researchers to trace the ripple effects of altered drug metabolism across the entire biological network. nih.govnih.gov This comprehensive mechanistic understanding is critical for designing the next generation of antibiotics that can overcome resistance, predict off-target effects, and be tailored for maximum efficacy. nih.gov

Interactive Data Table: Overview of Systems Biology Approaches

| Omics Discipline | Core Focus | Application to Deuterated Quinolones | Insights Gained |

| Metabolomics | Study of all metabolites in a biological system. | Tracing the metabolic fate of the deuterated drug; Observing global metabolic shifts in bacteria upon treatment. | Drug biotransformation pathways; Identification of bacterial defense mechanisms; Discovery of new therapeutic targets. |

| Proteomics | Study of the entire set of proteins expressed by an organism. | Quantifying changes in protein expression in response to the altered pharmacokinetics of the deuterated drug. | Understanding stress responses; Identifying efflux pumps and resistance enzymes; Mapping protein-drug interactions. |

| Transcriptomics | Study of the complete set of RNA transcripts. | Analyzing gene expression changes resulting from sustained drug exposure due to slower metabolism. | Elucidating genetic regulatory networks; Understanding the induction of resistance genes; Identifying primary and secondary drug targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.